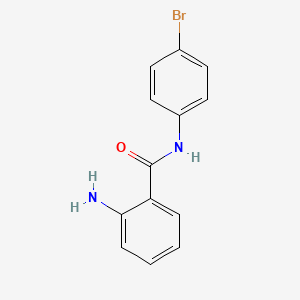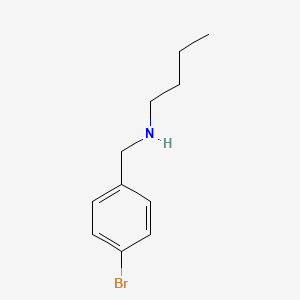
5,7-Diméthyl-4-oxo-4H-chromène-3-carbaldéhyde
Vue d'ensemble
Description
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused ring system containing both benzene and pyran rings. The presence of the aldehyde group at the 3-position and the methyl groups at the 5 and 7 positions contribute to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Chromene derivatives are known to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, and 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is no exception.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
Mécanisme D'action
Target of Action
The primary target of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is human monoamine oxidase-B (hMAO-B) . hMAO-B is an enzyme that plays a significant role in the oxidative deamination of biologically significant monoamines . It principally metabolizes dopamine and beta phenyl ethyl amines .
Mode of Action
The compound interacts with hMAO-B, inhibiting its activity . It shows positive interactions with hMAO-B and repulsive interactions with hMAO-A, affirming its selectivity towards MAO-B . This interaction results in the inhibition of the oxidative deamination process catalyzed by MAOs, which is a substantial cause of neurodegenerative processes .
Biochemical Pathways
The inhibition of hMAO-B affects the metabolic pathways of dopamine and beta phenyl ethyl amines . This can lead to an accumulation of these monoamines, potentially affecting various neurological processes. The downstream effects of this inhibition are still under investigation.
Result of Action
The inhibition of hMAO-B by 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can lead to a decrease in the oxidative deamination of dopamine and beta phenyl ethyl amines . This could potentially slow down neurodegenerative processes, offering a promising avenue for the treatment of diseases like Parkinson’s and Alzheimer’s .
Analyse Biochimique
Biochemical Properties
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO), which is involved in the oxidative deamination of monoamines. This interaction is crucial in the context of neurodegenerative diseases, where the inhibition of MAO can help mitigate the production of reactive oxygen species (ROS) that cause cellular damage . Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation and apoptosis. Moreover, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound’s interaction with MAO results in the inhibition of the enzyme’s activity, reducing the production of ROS and protecting cells from oxidative stress . Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound.
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA or transcription factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3-formylchromone with suitable methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as methylation, cyclization, and oxidation. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: 5,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 5,7-Dimethyl-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dimethyl-4-oxo-4H-chromene-3-carbonitrile
- 5,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid
- 5,7-Dimethyl-4-oxo-4H-chromene-3-methanol
Uniqueness
5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which imparts distinct reactivity compared to its analogs
Propriétés
IUPAC Name |
5,7-dimethyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKCOCQJKGTQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334834 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-76-8 | |
| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)

![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)



